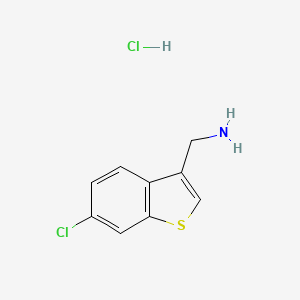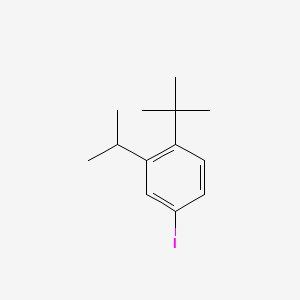
1-Tert-butyl-4-iodo-2-(propan-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tert-butyl-4-iodo-2-(propan-2-yl)benzene is an organic compound with the molecular formula C13H19I It is a derivative of benzene, where the benzene ring is substituted with a tert-butyl group, an iodine atom, and an isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Tert-butyl-4-iodo-2-(propan-2-yl)benzene can be synthesized through several methods. One common approach involves the iodination of 1-tert-butyl-2-(propan-2-yl)benzene using iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions: 1-Tert-butyl-4-iodo-2-(propan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or alcohols.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as sodium azide or potassium cyanide, often in the presence of a polar aprotic solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce ketones or alcohols.
- Reduction reactions result in the formation of hydrocarbons .
Aplicaciones Científicas De Investigación
1-Tert-butyl-4-iodo-2-(propan-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-tert-butyl-4-iodo-2-(propan-2-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The iodine atom, being an electron-withdrawing group, activates the benzene ring towards nucleophilic attack. This leads to the formation of intermediates that can undergo further transformations, depending on the reaction conditions and reagents used .
Comparación Con Compuestos Similares
1-tert-Butyl-4-iodobenzene: Similar structure but lacks the isopropyl group.
4-tert-Butyliodobenzene: Another similar compound with slight structural variations.
tert-Butylbenzene: A simpler compound with only the tert-butyl group attached to the benzene ring.
Uniqueness: 1-Tert-butyl-4-iodo-2-(propan-2-yl)benzene is unique due to the presence of both the tert-butyl and isopropyl groups, which impart distinct steric and electronic properties.
Propiedades
Fórmula molecular |
C13H19I |
|---|---|
Peso molecular |
302.19 g/mol |
Nombre IUPAC |
1-tert-butyl-4-iodo-2-propan-2-ylbenzene |
InChI |
InChI=1S/C13H19I/c1-9(2)11-8-10(14)6-7-12(11)13(3,4)5/h6-9H,1-5H3 |
Clave InChI |
VVHDEQHKARSZQN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=CC(=C1)I)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-[(methylsulfanyl)methyl]pyrrolidine](/img/structure/B13499326.png)

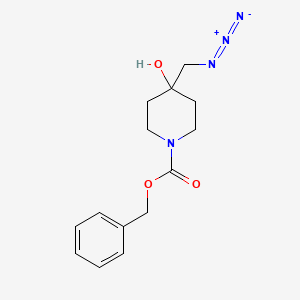
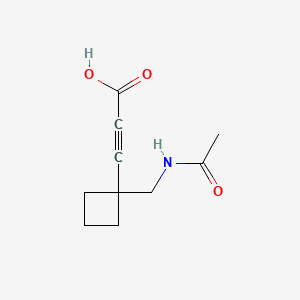
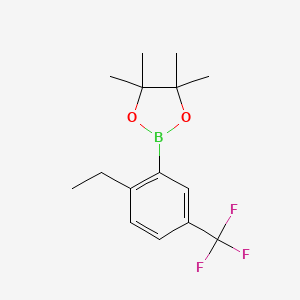
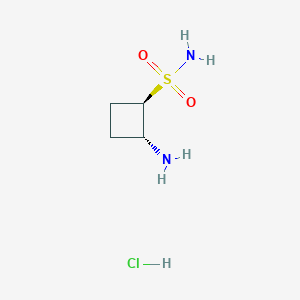

![3-(3-{[(Tert-butoxy)carbonyl]amino}phenyl)prop-2-ynoic acid](/img/structure/B13499367.png)
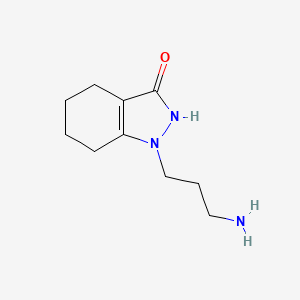

![2-{[(Tert-butoxy)carbonyl]amino}-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid](/img/structure/B13499383.png)

![[2-(5-Chlorothiophen-3-yl)ethyl]hydrazine dihydrochloride](/img/structure/B13499398.png)
